benzyl N-[2-(4-bromophenyl)ethenyl]carbamate
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Overview
Description
Benzyl 4-bromostyrylcarbamate is an organic compound with the molecular formula C16H14BrNO2 It is a derivative of carbamate and features a benzyl group attached to a 4-bromostyryl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-bromostyrylcarbamate typically involves the following steps:
Carbamoylation: The brominated product is then reacted with benzyl isocyanate under basic conditions to form Benzyl 4-bromostyrylcarbamate.
Industrial Production Methods: While specific industrial production methods for Benzyl 4-bromostyrylcarbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for bromination, and employing efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: Benzyl 4-bromostyrylcarbamate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products:
Substitution Reactions: The major products would be derivatives where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction: The products would depend on the specific oxidizing or reducing agents used and the reaction conditions.
Scientific Research Applications
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound may serve as a precursor for the development of pharmaceuticals with potential therapeutic effects.
Material Science: It could be utilized in the design and synthesis of novel materials with specific properties.
Mechanism of Action
The exact mechanism of action for Benzyl 4-bromostyrylcarbamate is not well-documented. as a carbamate derivative, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The bromine atom could also play a role in facilitating interactions with specific molecular targets.
Comparison with Similar Compounds
Benzyl carbamate: Lacks the bromostyryl group, making it less reactive in certain substitution reactions.
4-Bromostyryl carbamate: Similar structure but without the benzyl group, which may affect its reactivity and applications.
Properties
Molecular Formula |
C16H14BrNO2 |
---|---|
Molecular Weight |
332.19 g/mol |
IUPAC Name |
benzyl N-[2-(4-bromophenyl)ethenyl]carbamate |
InChI |
InChI=1S/C16H14BrNO2/c17-15-8-6-13(7-9-15)10-11-18-16(19)20-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,18,19) |
InChI Key |
QTNNGECHOBOGOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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